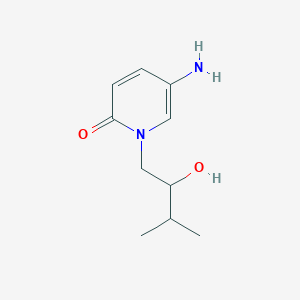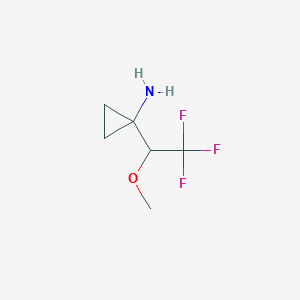
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine is a compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a cyclopropanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the trifluoromethyl group, which is introduced through a reaction involving trifluoroacetic acid and methanol. This is followed by the cyclopropanation of the intermediate product.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production involves the use of specialized equipment to handle the reactive intermediates and ensure safety and efficiency.
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound can act as an agonist or antagonist, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoro-1-methoxyethyl)cyclopropanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane and 1,2,2-Trifluoro-2-hydroxy-1-trifluoromethylethanesulfonic acid share some structural similarities.
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoro-1-methoxyethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c1-11-4(6(7,8)9)5(10)2-3-5/h4H,2-3,10H2,1H3 |
InChI-Schlüssel |
FPMRHGQYAPFPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1(CC1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


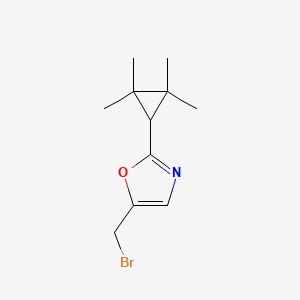
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
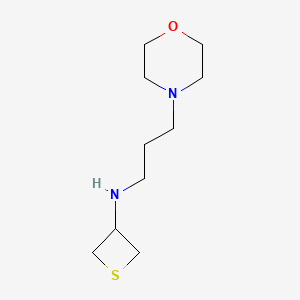
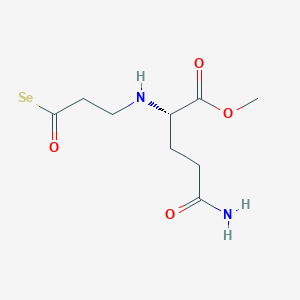
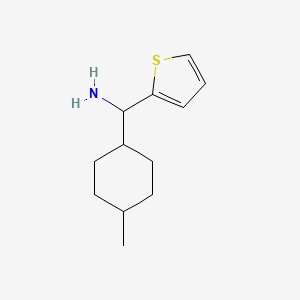
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)

![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)

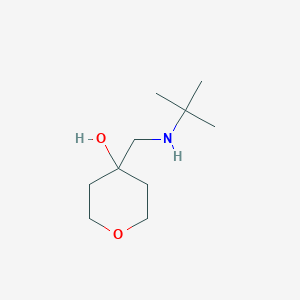
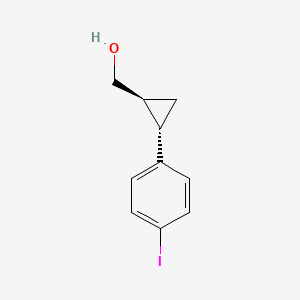
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
